molecular formula C11H8BrNO3 B14756665 7-Bromo-1,2-dihydro-1-methyl-2-oxo-3-Quinolinecarboxylic acid

7-Bromo-1,2-dihydro-1-methyl-2-oxo-3-Quinolinecarboxylic acid

Cat. No.: B14756665
M. Wt: 282.09 g/mol
InChI Key: XDUOKTVVIWJLNL-UHFFFAOYSA-N
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Description

7-Bromo-1,2-dihydro-1-methyl-2-oxo-3-Quinolinecarboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position of the quinoline ring. The unique structure of this compound contributes to its significant chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,2-dihydro-1-methyl-2-oxo-3-Quinolinecarboxylic acid typically involves the bromination of a quinoline precursor. One common method involves the use of bromine in glacial acetic acid to introduce the bromine atom at the desired position . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1,2-dihydro-1-methyl-2-oxo-3-Quinolinecarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.

    Cyclization Reactions: The presence of the carboxylic acid group allows for cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

    Bromination: Bromine in glacial acetic acid.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted quinoline derivatives.
  • Quinoline N-oxides.
  • Dihydroquinoline derivatives.
  • Fused ring systems.

Scientific Research Applications

7-Bromo-1,2-dihydro-1-methyl-2-oxo-3-Quinolinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-1,2-dihydro-1-methyl-2-oxo-3-Quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and transcription in bacterial cells . This mechanism underlies its antimicrobial properties. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Uniqueness: 7-Bromo-1,2-dihydro-1-methyl-2-oxo-3-Quinolinecarboxylic acid is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to other quinoline derivatives. This structural feature allows for the development of novel compounds with improved efficacy and selectivity.

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

7-bromo-1-methyl-2-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C11H8BrNO3/c1-13-9-5-7(12)3-2-6(9)4-8(10(13)14)11(15)16/h2-5H,1H3,(H,15,16)

InChI Key

XDUOKTVVIWJLNL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C=C(C1=O)C(=O)O

Origin of Product

United States

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